molecular formula C₂₀H₂₂N₂O₂ B045862 Quininone CAS No. 84-31-1

Quininone

Cat. No.: B045862
CAS No.: 84-31-1
M. Wt: 322.4 g/mol
InChI Key: SRFCUPVBYYAMIL-NJSLBKSFSA-N
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Description

It is an alkaloid derived from the cinchona tree, which has been historically significant for its medicinal properties

Mechanism of Action

Target of Action

Quininone, also known as Quinine, primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . In addition to its antimalarial effects, quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, due to its direct effects on muscle membrane and sodium channels .

Mode of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite . Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .

Biochemical Pathways

Quinones, including this compound, are electron carriers playing a role in photosynthesis . They are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Quinones are involved in various processes, such as acting as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (DNA damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .

Pharmacokinetics

The pharmacokinetics of quinolones, including this compound, have been extensively studied. Oral bioavailability is excellent (>95%) for most quinolones . Differences in peak serum concentrations and β-half-lives of elimination exist, however, and are reflected in up to ten-fold differences in values of the area under the curve of serum concentration versus time for administration of similar drug doses .

Result of Action

The result of this compound’s action is the treatment of uncomplicated malaria caused by Plasmodium falciparum . It is used parenterally to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria .

Action Environment

Quinolones, including this compound, are found in a wide variety of plant families . They are also present as photoproducts from air pollutants . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of quinones .

Biochemical Analysis

Biochemical Properties

Quininone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . It is involved in numerous electrochemical reactions for energy transduction and storage . For example, fast proton-coupled electron transfer between primary and secondary quinones in green plants triggers the rapid charge separation .

Cellular Effects

This compound and its derivatives have been shown to have antimalarial activity and aid the binding of drug-induced antibodies to human platelets . They also have toxicological effects through their presence as photoproducts from air pollutants . The most common adverse effects involve a group of symptoms called cinchonism, which can include headache, vasodilation and sweating, nausea, tinnitus, hearing impairment, vertigo or dizziness, blurred vision, and disturbance in color perception .

Molecular Mechanism

This compound undergoes reactions such as nucleophilic addition, cycloaddition, and oxidation, enabling chemists to construct complex organic molecules efficiently . This versatility has made quinones valuable in natural product synthesis and the development of new drugs . The molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR has been studied .

Temporal Effects in Laboratory Settings

The metabolism and elimination of quinine, a related compound, have been studied in healthy volunteers . A mean of 56% of the administered oral quinine dose was recovered in urine after hydrolysis with β-glucuronidase relative to the 40% recovered before hydrolysis .

Dosage Effects in Animal Models

This compound has been used in veterinary medicine to treat atrial fibrillation. In dogs, the drug is used to facilitate synchronized cardioversion of atrial fibrillation . Dosages of quinidine sulfate are as follows: in dogs, 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours; and in horses, 22 mg/kg, PO, every 2 hours .

Metabolic Pathways

This compound is involved in the ubiquinone and other terpenoid-quinone biosynthesis KEGG pathways . The major metabolite of quinine is 3-hydroxyquinine formed by CYP3A4 . Glucuronidation is an important pathway for the renal elimination of quinine, mainly as direct conjugation of the drug .

Transport and Distribution

Quinone molecules are intracellular electron-transport carriers, as well as critical intra- and extracellular signals

Subcellular Localization

NAD(P)H:quinone oxidoreductase 1 (NQO1), a related enzyme, is mainly cytosolic, but distribution in other cellular compartments, particularly in tumor cells, has been observed . Nuclear NQO1 in HT29 human colon carcinoma and H661 human non-small cell lung cancer cells was observed using both confocal microscopy and immunoelectron microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan-9-one, 6’-methoxy-, (8alpha)- typically involves the oxidation of quinine or quinidine. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

Industrial production of Cinchonan-9-one, 6’-methoxy-, (8alpha)- often involves large-scale extraction from cinchona bark followed by chemical modification. The extraction process includes the use of solvents like ethanol or methanol to isolate the alkaloids, which are then subjected to oxidation reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-one, 6’-methoxy-, (8alpha)- undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using agents like potassium permanganate.

    Reduction: Reduction to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, acetic acid.

Major Products

The major products formed from these reactions include various derivatives of Cinchonan-9-one, 6’-methoxy-, (8alpha)-, such as its alcohol and substituted derivatives .

Scientific Research Applications

Cinchonan-9-one, 6’-methoxy-, (8alpha)- has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those caused by protozoa.

    Industry: Utilized in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another alkaloid from cinchona with similar antimalarial properties.

    Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

    Cinchonine: An alkaloid with similar chemical structure but different pharmacological effects.

Uniqueness

Cinchonan-9-one, 6’-methoxy-, (8alpha)- is unique due to its specific methoxy substitution and its distinct oxidation state, which confer different chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCUPVBYYAMIL-NJSLBKSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871567
Record name Quininone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-31-1
Record name (8α)-6′-Methoxycinchonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quininone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quininone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α)-6'-methoxycinchonan-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUININONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956671AJG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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